2-Hydroxy Hippuric Acid-13C2,15N
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy Hippuric Acid-13C2,15N typically involves the reaction of isotopically labeled glycine with 2-hydroxybenzoyl chloride under basic conditions. The reaction proceeds as follows:
Preparation of 2-Hydroxybenzoyl Chloride: This is achieved by reacting 2-hydroxybenzoic acid with thionyl chloride.
Formation of this compound: The 2-hydroxybenzoyl chloride is then reacted with isotopically labeled glycine in the presence of a base such as sodium hydroxide.
Industrial Production Methods
While the industrial production methods for this compound are not extensively documented, the process generally involves large-scale synthesis using the same principles as the laboratory methods. The key steps include the preparation of isotopically labeled precursors and their subsequent reaction under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy Hippuric Acid-13C2,15N can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-Hydroxy Hippuric Acid-13C2,15N has several applications in scientific research:
Proteomics: Used as a reference standard in mass spectrometry for the identification and quantification of proteins.
Metabolic Studies: Employed in metabolic tracing studies to understand metabolic pathways and fluxes.
Pharmaceutical Research: Utilized in the study of drug metabolism and pharmacokinetics.
Environmental Science: Used in studies related to environmental pollutants and their metabolic transformations.
Mechanism of Action
The mechanism of action of 2-Hydroxy Hippuric Acid-13C2,15N is primarily related to its role as a tracer in metabolic studies. The isotopic labels allow researchers to track the compound through various metabolic pathways, providing insights into the biochemical processes and molecular targets involved. The compound itself does not exert any specific biological effects but serves as a tool for studying the dynamics of metabolic reactions .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy Hippuric Acid: The non-labeled version of the compound.
Salicyluric Acid: Another derivative of hippuric acid with a similar structure.
N-(2-Hydroxybenzoyl)glycine: A compound with a similar backbone but without isotopic labeling.
Uniqueness
2-Hydroxy Hippuric Acid-13C2,15N is unique due to its isotopic labeling, which makes it particularly valuable for research applications involving mass spectrometry and metabolic tracing. The labeled isotopes provide a distinct signature that can be easily detected and quantified, offering precise insights into metabolic processes .
Properties
CAS No. |
1286521-95-6 |
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Molecular Formula |
C9H9NO4 |
Molecular Weight |
198.15 g/mol |
IUPAC Name |
2-[(2-hydroxybenzoyl)(15N)amino]acetic acid |
InChI |
InChI=1S/C9H9NO4/c11-7-4-2-1-3-6(7)9(14)10-5-8(12)13/h1-4,11H,5H2,(H,10,14)(H,12,13)/i5+1,8+1,10+1 |
InChI Key |
ONJSZLXSECQROL-STSDVMRASA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)O)O |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)[15NH][13CH2][13C](=O)O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)O)O |
Synonyms |
N-(2-Hydroxybenzoyl)glycine-13C2,15N; o-Hydroxy-hippuric Acid; Salicyluric Acid-13C2,15N; (2-Hydroxybenzoyl)glycine-13C2,15N; 2-Hydroxyhippuric Acid-13C2,15N; NSC 524135-13C2,15N; Salicyloylglycine-13C2,15N; o-Hydroxyhippuric Acid-13C2,15N; |
Origin of Product |
United States |
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